molecular formula C28H20N2O2 B14549578 Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- CAS No. 62283-94-7

Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)-

Cat. No.: B14549578
CAS No.: 62283-94-7
M. Wt: 416.5 g/mol
InChI Key: YHAFXARLSCDKRA-UHFFFAOYSA-N
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Description

Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- is a complex organic compound that features a methanone group bonded to a 2-hydroxyphenyl and a 1,2,5-triphenyl-1H-imidazol-4-yl group. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties .

Preparation Methods

The synthesis of Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- is unique due to its specific structure and properties. Similar compounds include other imidazole derivatives such as 2,4,5-triphenylimidazole and 1H-benzo[d]imidazol-2-yl(phenyl)methanone . These compounds share some chemical properties but differ in their specific applications and biological activities.

Properties

CAS No.

62283-94-7

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

(2-hydroxyphenyl)-(1,2,5-triphenylimidazol-4-yl)methanone

InChI

InChI=1S/C28H20N2O2/c31-24-19-11-10-18-23(24)27(32)25-26(20-12-4-1-5-13-20)30(22-16-8-3-9-17-22)28(29-25)21-14-6-2-7-15-21/h1-19,31H

InChI Key

YHAFXARLSCDKRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5O

Origin of Product

United States

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